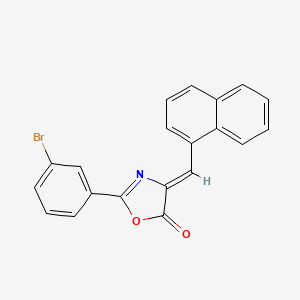![molecular formula C16H18F2N2O4 B5977937 5-[(2,4-difluorophenoxy)methyl]-N-(2-isopropoxyethyl)-3-isoxazolecarboxamide](/img/structure/B5977937.png)
5-[(2,4-difluorophenoxy)methyl]-N-(2-isopropoxyethyl)-3-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2,4-difluorophenoxy)methyl]-N-(2-isopropoxyethyl)-3-isoxazolecarboxamide, also known as DFE-I, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a selective inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3), which plays a key role in several cellular processes.
Wirkmechanismus
5-[(2,4-difluorophenoxy)methyl]-N-(2-isopropoxyethyl)-3-isoxazolecarboxamide is a selective inhibitor of the enzyme GSK-3, which plays a key role in several cellular processes, including glycogen metabolism, gene expression, and cell cycle regulation. By inhibiting GSK-3, 5-[(2,4-difluorophenoxy)methyl]-N-(2-isopropoxyethyl)-3-isoxazolecarboxamide can modulate these processes and has been shown to have neuroprotective effects.
Biochemical and Physiological Effects:
5-[(2,4-difluorophenoxy)methyl]-N-(2-isopropoxyethyl)-3-isoxazolecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of phosphorylated tau, which is a hallmark of Alzheimer's disease. It has also been shown to increase the levels of the anti-apoptotic protein Bcl-2 and decrease the levels of the pro-apoptotic protein Bax, indicating that it has anti-apoptotic effects. In addition, 5-[(2,4-difluorophenoxy)methyl]-N-(2-isopropoxyethyl)-3-isoxazolecarboxamide has been shown to increase the levels of insulin and improve glucose tolerance, indicating that it has potential applications in the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
5-[(2,4-difluorophenoxy)methyl]-N-(2-isopropoxyethyl)-3-isoxazolecarboxamide has several advantages for lab experiments. It is a selective inhibitor of GSK-3, which makes it a useful tool for studying the role of GSK-3 in cellular processes. It is also relatively easy to synthesize and has been extensively studied, which makes it a well-characterized compound. However, 5-[(2,4-difluorophenoxy)methyl]-N-(2-isopropoxyethyl)-3-isoxazolecarboxamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with. In addition, it has been shown to have some off-target effects, which can complicate its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-[(2,4-difluorophenoxy)methyl]-N-(2-isopropoxyethyl)-3-isoxazolecarboxamide. One direction is to study its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another direction is to study its potential applications in the treatment of cancer and diabetes. In addition, further studies are needed to fully understand its mechanism of action and to identify any potential off-target effects. Finally, there is a need to develop more soluble analogs of 5-[(2,4-difluorophenoxy)methyl]-N-(2-isopropoxyethyl)-3-isoxazolecarboxamide that can be used in a wider range of experimental settings.
Synthesemethoden
The synthesis of 5-[(2,4-difluorophenoxy)methyl]-N-(2-isopropoxyethyl)-3-isoxazolecarboxamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2,4-difluorophenol with paraformaldehyde in the presence of a base to form the intermediate 2,4-difluorobenzyl alcohol. This is followed by the reaction of the alcohol with isoxazole-5-carboxylic acid in the presence of a coupling agent to form the ester intermediate. The final step involves the reaction of the ester with isopropoxyethylamine in the presence of a base to form the desired product, 5-[(2,4-difluorophenoxy)methyl]-N-(2-isopropoxyethyl)-3-isoxazolecarboxamide.
Wissenschaftliche Forschungsanwendungen
5-[(2,4-difluorophenoxy)methyl]-N-(2-isopropoxyethyl)-3-isoxazolecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. It has also been studied for its potential use in the treatment of cancer, diabetes, and other diseases.
Eigenschaften
IUPAC Name |
5-[(2,4-difluorophenoxy)methyl]-N-(2-propan-2-yloxyethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N2O4/c1-10(2)22-6-5-19-16(21)14-8-12(24-20-14)9-23-15-4-3-11(17)7-13(15)18/h3-4,7-8,10H,5-6,9H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBUPRDDDYEIQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCNC(=O)C1=NOC(=C1)COC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,4-difluorophenoxy)methyl]-N-(2-isopropoxyethyl)-3-isoxazolecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-fluorophenoxy)methyl]-N-[(1R)-1-(3-methoxyphenyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5977856.png)
![2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5977866.png)

![4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(3-methoxybenzyl)morpholine](/img/structure/B5977887.png)
![2-{[1-(4-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5977892.png)
![3-hydroxy-2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B5977898.png)

![5-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)-1,3,4-thiadiazol-2-amine](/img/structure/B5977929.png)
![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B5977941.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-methoxybenzyl)acetamide](/img/structure/B5977944.png)
![2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5977952.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(1-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B5977960.png)
![N-[4-(cyanomethyl)phenyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide](/img/structure/B5977961.png)
![N-[(5-methyl-2-pyrazinyl)methyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B5977967.png)